molecular formula C12H21NO B14193464 4-[(Cyclohexylmethyl)amino]pent-3-en-2-one CAS No. 920313-04-8

4-[(Cyclohexylmethyl)amino]pent-3-en-2-one

Katalognummer: B14193464
CAS-Nummer: 920313-04-8
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: WVQLPDWWXXRFHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclohexylmethyl)amino]pent-3-en-2-one is an organic compound characterized by the presence of an amino group attached to a cyclohexylmethyl group and a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylmethyl)amino]pent-3-en-2-one typically involves the reaction of cyclohexylmethylamine with a suitable precursor, such as 3-penten-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction and solvents like ethanol or methanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclohexylmethyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(Cyclohexylmethyl)amino]pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Cyclohexylmethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-penten-2-one: This compound has a similar pentenone backbone but lacks the cyclohexylmethyl group.

    3-Penten-2-one: A simpler structure without the amino group, used as a precursor in various chemical reactions.

Uniqueness

4-[(Cyclohexylmethyl)amino]pent-3-en-2-one is unique due to the presence of both the cyclohexylmethyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

920313-04-8

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

4-(cyclohexylmethylamino)pent-3-en-2-one

InChI

InChI=1S/C12H21NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h8,12-13H,3-7,9H2,1-2H3

InChI-Schlüssel

WVQLPDWWXXRFHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C)NCC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.